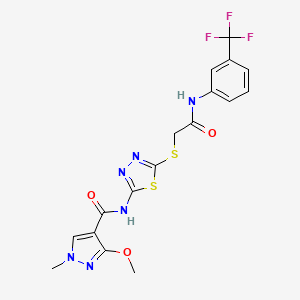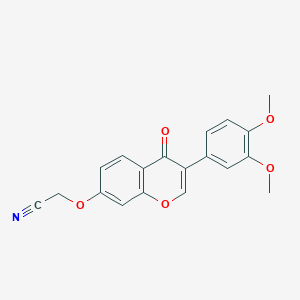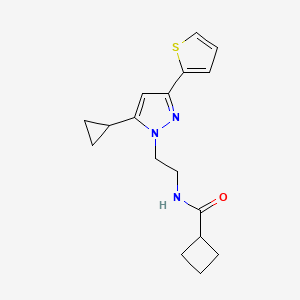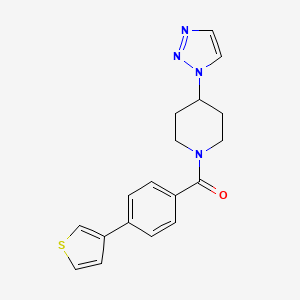![molecular formula C12H11BrN4O2 B2708239 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 1795085-68-5](/img/structure/B2708239.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring and a pyrazole ring, both of which are five-membered heterocyclic structures . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antimicrobial Activity
A study by Jyothi and Madhavi (2019) on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated a green synthesis approach and evaluated their antimicrobial activities. Some compounds showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Functionalization Reactions for Heterocyclic Compounds
Yıldırım, Kandemirli, and Demir (2005) explored functionalization reactions of heterocyclic acids and acid chlorides, providing insights into the chemistry of related imidazo and pyrazole derivatives. These studies contribute to the development of novel compounds with potential pharmacological applications (Yıldırım, Kandemirli, & Demir, 2005).
Continuous Flow Synthesis of Heterocycles
Herath, Dahl, and Cosford (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a method that enhances the efficiency of synthesizing these heterocycles. This advance opens up new possibilities for the rapid production of imidazo[1,2-a] derivatives for further research and potential therapeutic applications (Herath, Dahl, & Cosford, 2010).
Enhancing Cellular Uptake of DNA-Binding Polyamides
Research by Meier, Montgomery, and Dervan (2012) on Py–Im hairpin polyamides revealed that modifications to the hairpin turn unit significantly enhance cellular uptake and biological activity, indicating a method to improve the delivery of these molecules into cells for therapeutic purposes (Meier, Montgomery, & Dervan, 2012).
Antitubercular Activity of Carboxamide Derivatives
A study by Li et al. (2020) on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of such compounds in developing new antitubercular agents (Li et al., 2020).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWKTRRTHXQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)



![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)
![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)





![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)